
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile is an organic compound with the molecular formula C14H18N2 It is a complex molecule featuring a benzonitrile core with a cyclopropylethyl and methylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Various nucleophiles (amines, alcohols), solvents like methanol or ethanol
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted benzonitrile derivatives .
Scientific Research Applications
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Aminobenzonitrile
- Cyclopropylmethylamine
- Benzonitrile derivatives
Uniqueness
3-(((1-Cyclopropylethyl)(methyl)amino)methyl)benzonitrile is unique due to its combination of a cyclopropylethyl group and a methylamino substituent on the benzonitrile core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H18N2 |
|---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-[[1-cyclopropylethyl(methyl)amino]methyl]benzonitrile |
InChI |
InChI=1S/C14H18N2/c1-11(14-6-7-14)16(2)10-13-5-3-4-12(8-13)9-15/h3-5,8,11,14H,6-7,10H2,1-2H3 |
InChI Key |
KGZWSCYORIKQTL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)N(C)CC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



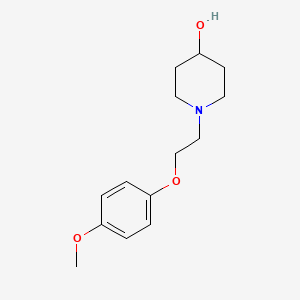
![2-[(n-Pentyloxy)methyl]phenylZinc bromide](/img/structure/B14892347.png)

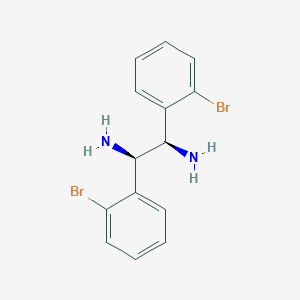
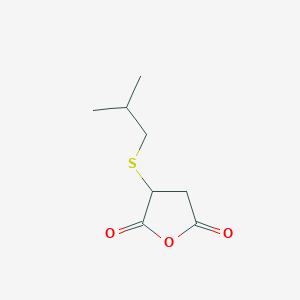
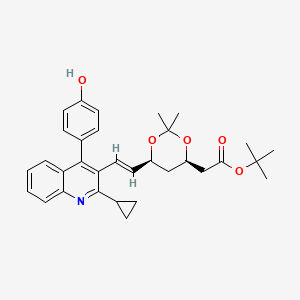
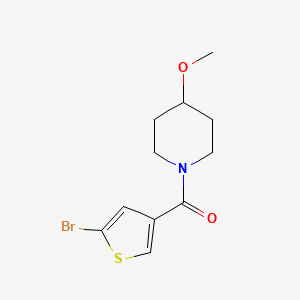
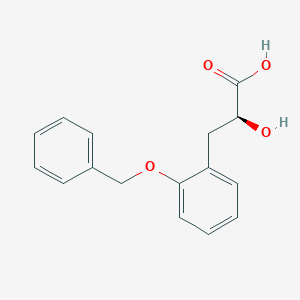

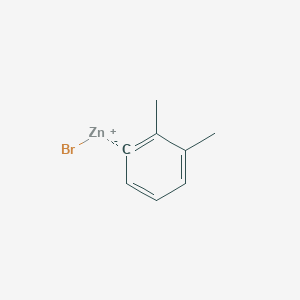
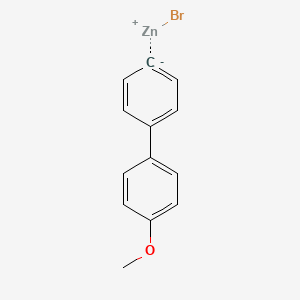
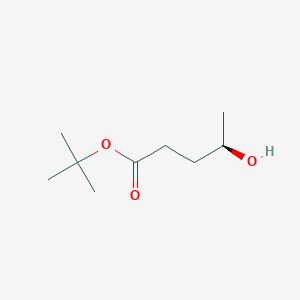
![Bis{[1-(2R,5R)-2,5-diethylphospholanyl]-[2-(2R,5R)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14892429.png)
